molecular formula C19H22ClN3O B2613628 3-(3-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2309713-18-4

3-(3-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

货号: B2613628
CAS 编号: 2309713-18-4
分子量: 343.86
InChI 键: JLOGWUIARHQABI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 3-(3-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a chemical building block featuring the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry. This scaffold is recognized as a bridged heterocycle that can impart conformational rigidity to molecules, making it a valuable template for probing biological targets . Its core structure is functionally related to other 8-azabicyclo[3.2.1]octane derivatives that have been investigated as high-affinity and selective antagonists for the vasopressin V1A receptor, suggesting potential research applications in the study of central nervous system and cardiovascular functions . The presence of the 1H-imidazole moiety in its structure is a key feature, as this heterocycle is a common pharmacophore found in ligands for a wide array of enzymes and receptors. Researchers may employ this compound as a key intermediate or precursor in the synthesis of more complex molecules aimed at exploring novel therapeutic pathways. Its structural complexity makes it a suitable candidate for method development in analytical chemistry and for investigations into structure-activity relationships (SAR). This product is intended for research purposes by qualified laboratory personnel and is strictly not for human or veterinary diagnostic or therapeutic use .

属性

IUPAC Name

3-(3-chlorophenyl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-15-3-1-2-14(10-15)4-7-19(24)23-16-5-6-17(23)12-18(11-16)22-9-8-21-13-22/h1-3,8-10,13,16-18H,4-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOGWUIARHQABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC(=CC=C3)Cl)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 3-chlorophenyl group
  • An imidazole moiety
  • An azabicyclo[3.2.1]octane ring

This unique combination of functional groups is believed to contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a critical role in many physiological processes and are common targets for drug development.
  • Ion Channels : The compound may also influence ligand-gated ion channels, which are essential for neurotransmission and muscle contraction.

Table 1: Potential Targets and Mechanisms

Target TypeMechanism of ActionReference
G Protein-Coupled ReceptorsModulation of receptor activity leading to altered signaling pathways
Ligand-Gated Ion ChannelsInteraction affecting ion flow and cellular excitability

In Vitro Studies

Several studies have investigated the compound's effects on various cancer cell lines and other biological systems:

  • Anticancer Activity : In vitro assays demonstrated that the compound inhibits cellular proliferation in colorectal cancer cell lines, showing significant potency compared to standard treatments.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in treated cells by arresting them in the G0/G1 phase of the cell cycle, indicating a potential mechanism for its anticancer effects.

Case Study: Colorectal Cancer

In a specific study focusing on colorectal cancer, the compound exhibited:

  • IC50 Values : The compound demonstrated IC50 values significantly lower than those of existing treatments, suggesting higher potency.
  • Mechanism Insights : It was found to decrease CCR5 expression and inhibit cellular migration, pointing towards its role in preventing metastasis.

Table 2: Biological Activity Data

Study FocusCell LineIC50 (µM)Mechanism Observed
Anticancer ActivitySW620 (Colorectal)12Induces apoptosis
Migration InhibitionSW620 (Colorectal)16Decreased CCR5 expression

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 8-azabicyclo[3.2.1]octane derivatives with variable aryl and heterocyclic substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Aryl Substituent Heterocycle on Bicyclo Core Molecular Formula Key Data (Yield, Activity) Source
3-(3-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (Target Compound) 3-chlorophenyl Imidazole C₁₉H₂₁ClN₃O N/A (Structural focus) N/A
BK63156 4-methoxyphenyl 1H-1,2,4-triazole C₁₉H₂₄N₄O₂ Catalog price: $8–$11/g (research use) Product data
BK65786 4-fluoro-3-methylphenyl Pyrazole C₂₀H₂₄FN₃O Molecular weight: 341.42 g/mol Product data
Compound 19 4-cyano-2-fluorophenyl Pyrimido-oxazine C₃₄H₃₈FN₇O₄ Yield: 50%; Anticancer candidate Synthesis study
Compound 23 4-cyano-2-fluorophenyl Ethylpyrimidine C₃₀H₃₀FN₇O Yield: 54% Synthesis study

Structural and Functional Differences

Heterocycle Variations :

  • The imidazole group in the target compound (vs. triazole in BK63156 or pyrazole in BK65786) offers distinct hydrogen-bonding capabilities. Imidazole’s dual N–H sites enable stronger interactions with biological targets, such as histamine receptors or cytochrome P450 enzymes, compared to triazole or pyrazole derivatives .
  • Triazole (BK63156) and pyrazole (BK65786) analogs may exhibit altered metabolic stability due to reduced susceptibility to oxidative degradation .

Aryl Substituent Effects: The 3-chlorophenyl group in the target compound increases lipophilicity (ClogP ≈ 3.2 estimated) compared to 4-methoxyphenyl (BK63156, ClogP ≈ 2.8) or 4-fluoro-3-methylphenyl (BK65786, ClogP ≈ 3.0). Chlorine’s electron-withdrawing nature may also influence electronic interactions with target proteins.

Synthetic Accessibility :

  • Yields for analogs in range from 50% (Compound 19) to 72% (Compound 21), suggesting that bulkier substituents (e.g., pyrimido-oxazine in Compound 19) may complicate purification . The target compound’s imidazole group could require specialized coupling reagents (e.g., EDCl/HOBt as in ), impacting scalability.

常见问题

Basic: What synthetic strategies are recommended for achieving high-purity synthesis of this compound?

Answer:
The synthesis typically involves sequential coupling reactions and purification steps. Key steps include:

  • Formation of the 8-azabicyclo[3.2.1]octane scaffold via intramolecular cyclization, optimized under acidic or basic conditions depending on substituents .
  • Introduction of the imidazole moiety using coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in anhydrous dichloromethane, with triethylamine as a base .
  • Final purification via preparative HPLC or column chromatography, with purity validated by LC-MS and ¹H/¹³C NMR .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments and confirm stereochemistry. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • X-ray Crystallography: Single-crystal analysis using SHELX programs (SHELXD for structure solution, SHELXL for refinement) provides absolute configuration and torsional angles. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Advanced: How can stereochemical inconsistencies in synthesis be resolved?

Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers and assess enantiomeric excess (ee) .
  • Enantioselective Catalysis: Employ asymmetric catalysis (e.g., transition-metal complexes with BINOL ligands) during key coupling steps to control stereocenters .
  • Dynamic NMR (DNMR): Monitor stereochemical stability under varying temperatures to detect epimerization or racemization .

Advanced: What computational and experimental approaches analyze conformational dynamics affecting biological activity?

Answer:

  • Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model the compound’s 3D conformation in solvated environments. Key parameters include dihedral angles of the bicyclo-octane ring and imidazole orientation .
  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY NMR identifies spatial proximities between protons, validating computational predictions .
  • Free Energy Perturbation (FEP): Quantify energy barriers to conformational changes impacting receptor binding .

Advanced: How to design experiments to resolve contradictory bioactivity data across assays?

Answer:

  • Orthogonal Assays: Combine cell-based (e.g., luciferase reporter) and biochemical (e.g., SPR binding) assays to confirm target engagement .
  • Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values, ensuring Hill slopes align with expected mechanisms .
  • Control for Off-Target Effects: Include counter-screens against related receptors/enzymes (e.g., kinase panels) to exclude polypharmacology .

Advanced: How to assess environmental fate and ecotoxicology per regulatory guidelines?

Answer:

  • Environmental Persistence Studies: Follow OECD 307 guidelines to measure biodegradation in soil/water systems. Use LC-MS/MS to track compound degradation products .
  • Ecotoxicology Assays:
    • Algal Growth Inhibition (OECD 201): Expose Raphidocelis subcapitata to measure EC₅₀.
    • Daphnia Acute Toxicity (OECD 202): Assess 48-hour mortality in Daphnia magna .
  • Bioaccumulation Potential: Calculate log Kow (octanol-water partition coefficient) via shake-flask method .

Advanced: What strategies optimize pharmacokinetic (PK) properties in preclinical studies?

Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
  • Plasma Protein Binding (PPB): Employ equilibrium dialysis to measure unbound fraction. Aim for <95% binding to ensure tissue penetration .
  • Permeability Assays: Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption. Adjust log D (pH 7.4) via prodrug strategies if needed .

Advanced: How to integrate this compound into a theoretical framework for receptor interaction studies?

Answer:

  • Docking Studies: Use AutoDock Vina or Glide to model interactions with target receptors (e.g., GPCRs). Validate poses with mutagenesis data on key residues .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the chlorophenyl or imidazole groups. Corrogate activity data with steric/electronic parameters (Hammett σ, π descriptors) .
  • Thermodynamic Profiling: Perform isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS) .

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